s55746
Overview
Description
S55746 is a novel, orally active, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. It is designed to target and inhibit the anti-apoptotic function of BCL-2, which is often overexpressed in various hematological malignancies. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a promising therapeutic agent for treating certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S55746 involves a structure-based drug design approach. The compound was developed through a series of chemical reactions, including the use of fluorescence polarization data to optimize its binding affinity to BCL-2.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The compound is then formulated into an oral dosage form for clinical use .
Chemical Reactions Analysis
Types of Reactions
S55746 primarily undergoes reactions related to its inhibitory function on BCL-2. These include:
Binding Reactions: This compound binds to the hydrophobic groove of BCL-2, preventing the interaction between BCL-2 and pro-apoptotic proteins.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).
Common Reagents and Conditions
The synthesis of this compound involves the use of various reagents, including organic solvents, catalysts, and protective groups. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products Formed
The major product formed from the reactions involving this compound is the final active pharmaceutical ingredient (API) that selectively inhibits BCL-2. This API is then used in preclinical and clinical studies to evaluate its therapeutic potential .
Scientific Research Applications
S55746 has several scientific research applications, including:
Cancer Research: It is used to study the role of BCL-2 in cancer cell survival and apoptosis.
Drug Development: The compound serves as a lead molecule for developing new BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms of apoptosis and the interactions between BCL-2 and other proteins involved in cell death.
Mechanism of Action
S55746 exerts its effects by selectively binding to the hydrophobic groove of the BCL-2 protein. This binding prevents BCL-2 from interacting with pro-apoptotic proteins, such as BAX and BAK, thereby promoting the activation of the mitochondrial apoptosis pathway. The compound induces the externalization of phosphatidylserine, activation of caspase-3, and cleavage of PARP, leading to programmed cell death in BCL-2-dependent tumor cells .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: Another BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual inhibitor of BCL-2 and BCL-XL, used in clinical trials for various cancers.
Uniqueness of S55746
This compound is unique due to its high selectivity for BCL-2 and its potent apoptotic activity in hematological malignancies. Unlike other BCL-2 inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJULKGMXJVGI-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448584-12-0 | |
Record name | S-55746 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-55746 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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